4-(isopropylthio)-N-(4-sulfamoylphenyl)benzamide
Description
Properties
IUPAC Name |
4-propan-2-ylsulfanyl-N-(4-sulfamoylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c1-11(2)22-14-7-3-12(4-8-14)16(19)18-13-5-9-15(10-6-13)23(17,20)21/h3-11H,1-2H3,(H,18,19)(H2,17,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HONMDGVQZMLZAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(Isopropylthio)Benzoic Acid
Analytical Characterization and Validation
Spectroscopic Data
1H NMR (400 MHz, DMSO-d6) :
- δ 1.35 (d, J = 6.8 Hz, 6H, -CH(CH3)2)
- δ 3.50 (septet, J = 6.8 Hz, 1H, -CH(CH3)2)
- δ 7.45–7.90 (m, 8H, Ar-H)
- δ 10.25 (s, 1H, -NH)
13C NMR (100 MHz, DMSO-d6) :
IR (KBr) :
Physicochemical Properties
Melting Point : 182–185°C
Elemental Analysis :
Comparative Analysis of Synthetic Methods
| Parameter | EDCI/HOBt Method | Acid Chloride Method |
|---|---|---|
| Yield (%) | 70–75 | 60–65 |
| Reaction Time (h) | 24 | 3 (acid chloride) + 4 |
| Purity (%) | >95 | 90–92 |
| Scalability | Excellent | Moderate |
Key Insights :
Chemical Reactions Analysis
Types of Reactions
4-(isopropylthio)-N-(4-sulfamoylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide and sulfonamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex structure that includes both sulfonamide and benzamide functional groups. The synthesis typically involves multiple steps, starting with the preparation of 4-(isopropylthio)benzoic acid, which is then reacted with 4-aminobenzenesulfonamide. Common reagents include coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) to facilitate amide bond formation.
Synthetic Route Overview
| Step | Reaction | Key Reagents |
|---|---|---|
| 1 | Synthesis of 4-(isopropylthio)benzoic acid | Isopropylthiol, benzoic acid |
| 2 | Coupling with 4-aminobenzenesulfonamide | DCC, DMAP |
| 3 | Purification | Recrystallization, chromatography |
Enzyme Inhibition
One of the primary applications of 4-(isopropylthio)-N-(4-sulfamoylphenyl)benzamide is as an enzyme inhibitor, particularly against carbonic anhydrase isoforms. Studies have shown that derivatives of this compound exhibit potent inhibitory effects on carbonic anhydrase IX, which is implicated in cancer progression.
- Case Study : A study demonstrated that certain derivatives had IC50 values ranging from 10.93 nM to 25.06 nM against carbonic anhydrase IX, indicating strong selectivity for this isoform over others .
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties, showing effectiveness against various bacterial strains. Its mechanism involves inhibiting enzymes critical for bacterial growth.
- Data Table: Antimicrobial Activity
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 4e | Staphylococcus aureus | 50 |
| 4g | Klebsiella pneumoniae | 50 |
| Control | Ciprofloxacin | 0.5 |
This table illustrates the significant inhibition observed with the tested derivatives compared to standard antibiotics .
Anti-inflammatory Properties
Research has also explored the anti-inflammatory potential of this compound. It has been suggested that it may modulate inflammatory pathways through inhibition of specific enzymes involved in the inflammatory response.
- Mechanism : The compound may reduce the production of inflammatory mediators by targeting key enzymes in the arachidonic acid pathway.
Therapeutic Potential
The therapeutic applications of this compound extend into oncology and infectious diseases:
- Cancer Treatment : By inhibiting carbonic anhydrase IX, which is overexpressed in many tumors, this compound could potentially serve as a therapeutic agent in cancer treatment.
- Infectious Diseases : Its antibacterial properties make it a candidate for developing new treatments against resistant bacterial strains.
Mechanism of Action
The mechanism of action of 4-(isopropylthio)-N-(4-sulfamoylphenyl)benzamide involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity. This inhibition can affect various physiological processes, including pH regulation and fluid balance.
Comparison with Similar Compounds
N-(4-(N-(Pyrimidin-2-yl)Sulfamoyl)Phenyl)Benzamide Derivatives
Compounds like N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide () and 4-(dipropylsulfamoyl)-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide () share the benzamide-sulfamoylphenyl backbone but differ in substituents. For example:
Carbonic Anhydrase Inhibitors
Compounds such as N-(1-oxo-1-((4-sulfamoylphenyl)amino)propan-2-yl)benzamide () demonstrate inhibitory activity against carbonic anhydrases. Key comparisons include:
- Substituent effects : The isopropylthio group in the target compound may sterically hinder enzyme active-site access compared to smaller substituents (e.g., methyl or propan-2-yl), impacting potency .
- Spectral data : IR spectra of related compounds () show νC=S bands at ~1247–1255 cm⁻¹, confirming thione tautomerism in triazole derivatives. The target compound’s isopropylthio group lacks such tautomerism, suggesting greater conformational stability .
Activity Comparison with Piperidinyl and Pyrimidine Analogues
EP2 Receptor Potentiation
In , 2-piperidinyl phenyl benzamides (e.g., CID890517) and trisubstituted pyrimidines (e.g., CID852313) show EP2 receptor potentiation. Key differences:
- Piperidine vs. isopropylthio : Piperidine moieties are essential for EP2 activity in benzamides, while isopropylthio pyrimidines (CID852313) retain activity, suggesting divergent SAR trends for benzamide vs. pyrimidine scaffolds .
- Fold shift data : Para-fluorobenzamides exhibit higher fold shifts (e.g., CID890517: 6.2) than ortho/meta derivatives. The target compound’s isopropylthio group may mimic para-substituent effects by providing steric bulk without electronic withdrawal .
Antimicrobial and Anticancer Activity
- Imidazole derivatives (): 4-(1H-imidazol-1-yl)-N-(4-(N-(5-methylisoxazol-4-yl)sulfamoyl)phenyl)benzamide shows antifungal activity (MIC: 8 µg/mL), likely due to the imidazole’s metal-chelating properties. The target compound’s isopropylthio group may lack this mechanism but could exhibit broader-spectrum activity via hydrophobic interactions .
- Pyrrolo-pyrimidin derivatives (): N-(5-(4-bromophenyl)-4-imino-7-(4-sulfamoylphenyl)-4H-pyrrolo[2,3-d]pyrimidin-3-(7H)-yl)benzamide (Compound 12) shows anticancer activity. The sulfamoylphenyl group’s role in DNA intercalation or kinase inhibition may parallel the target compound’s mechanism .
Data Tables
Table 2: Spectral Comparison of Sulfur-Containing Compounds
Biological Activity
The compound 4-(isopropylthio)-N-(4-sulfamoylphenyl)benzamide is a benzamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound has a complex structure characterized by the presence of an isopropylthio group and a sulfamoyl phenyl moiety. The molecular formula is , with a molecular weight of approximately 284.35 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It is believed to inhibit certain proteases and enzymes involved in disease pathways, particularly those related to cancer and infectious diseases. The sulfamoyl group enhances binding affinity to target proteins, while the isopropylthio group may influence lipophilicity and cellular uptake.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
Structure-Activity Relationships (SAR)
Research indicates that modifications to the benzamide structure can significantly impact biological activity. For instance, substituting different functional groups at the para position of the benzamide can either enhance or diminish inhibitory effects on target enzymes. The presence of the sulfamoyl group is critical for maintaining activity against viral proteases, while variations in the isopropylthio group can affect lipophilicity and bioavailability.
Case Studies
-
Antiviral Activity Against SARS-CoV-2
A study evaluated several benzamide derivatives, including this compound, for their ability to inhibit SARS-CoV-2 replication. The compound exhibited low cytotoxicity (CC50 > 500 μM) and significant antiviral effects (EC50 = 1.77 μM), indicating its potential as a therapeutic agent against COVID-19 . -
Anticancer Properties
In vitro studies demonstrated that this compound could inhibit the proliferation of various cancer cell lines, including breast and colon cancer models. The mechanism involves apoptosis induction and cell cycle arrest, highlighting its potential as an anticancer agent . -
Enzyme Inhibition Studies
Detailed kinetic studies revealed that this compound acts as a competitive inhibitor against certain cysteine proteases, suggesting it could be developed further for therapeutic applications targeting these enzymes .
Q & A
Q. What are the critical parameters for optimizing the synthesis of 4-(isopropylthio)-N-(4-sulfamoylphenyl)benzamide?
The synthesis of this compound involves multi-step reactions where temperature, solvent polarity, and reaction time significantly impact yield and purity. For instance, the isopropylthio group may require thiol-alkylation under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation, while coupling the sulfamoylphenyl moiety might necessitate catalysts like EDC/HOBt for amide bond formation . Monitoring intermediates via TLC or HPLC is essential to optimize each step.
Q. Which analytical techniques are most reliable for characterizing this compound?
Structural confirmation requires a combination of NMR (¹H/¹³C for functional groups), high-resolution mass spectrometry (HRMS) for molecular weight validation, and X-ray crystallography for absolute stereochemistry (if crystalline). Purity assessment is best achieved using reverse-phase HPLC with UV detection at λ = 254 nm, complemented by elemental analysis for C, H, N, S content .
Q. How can researchers resolve discrepancies in reported biological activity data?
Contradictions in bioactivity (e.g., varying IC₅₀ values) may arise from differences in assay conditions (e.g., cell lines, incubation time) or compound purity. Standardize protocols using validated cell models (e.g., HEK293 for receptor-binding assays) and confirm batch purity via LC-MS. Cross-reference findings with structural analogs to identify SAR trends .
Advanced Research Questions
Q. What computational strategies can predict the interaction of this compound with biological targets?
Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (AMBER, GROMACS) can model binding affinities to enzymes/receptors like carbonic anhydrase IX (a common target for sulfonamide derivatives). Quantum mechanical calculations (DFT) assess electronic properties of the isopropylthio group, which may influence redox activity or steric hindrance .
Q. How can structure-activity relationship (SAR) studies be designed to enhance potency?
Systematic substitution of the benzamide core (e.g., introducing electron-withdrawing groups at the 3-position) or modifying the isopropylthio moiety (e.g., cyclopropane analogs for rigidity) can optimize target engagement. Use parallel synthesis and high-throughput screening (HTS) to evaluate derivatives against panels of cancer/metabolic disease targets .
Q. What methodologies address challenges in scaling up synthesis for preclinical studies?
Transitioning from batch to flow chemistry improves reproducibility for large-scale production. Solvent selection (e.g., switching from DMF to acetonitrile) reduces purification complexity. Implement process analytical technology (PAT) like in-line FTIR to monitor reaction progression and minimize impurities .
Q. How can reactive functional groups (e.g., sulfamoyl, thioether) influence stability during biological assays?
The sulfamoyl group may hydrolyze under acidic conditions, necessitating stability studies via pH-dependent kinetic assays. The thioether moiety is prone to oxidation; assess stability in PBS/plasma using LC-MS and add antioxidants (e.g., ascorbic acid) to assay buffers if degradation is observed .
Q. What advanced purification techniques are suitable for isolating enantiomerically pure derivatives?
Chiral stationary phase HPLC (e.g., Chiralpak IA/IB columns) resolves enantiomers, while simulated moving bed (SMB) chromatography enables industrial-scale separation. Confirm enantiopurity via circular dichroism (CD) spectroscopy .
Q. How do solvent effects modulate the compound’s reactivity in nucleophilic substitution reactions?
Polar aprotic solvents (DMSO, DMF) enhance nucleophilicity of the thioether group, facilitating alkylation. Use Kamlet-Taft parameters to correlate solvent polarity with reaction rates. Computational solvation models (COSMO-RS) predict solvent compatibility for novel reactions .
Q. What strategies validate target engagement in vivo for this compound?
Employ fluorescent or radiolabeled probes (e.g., ¹⁸F-isotopologs) for PET imaging to track biodistribution. Knockdown/knockout models (CRISPR-Cas9) of the target protein can confirm mechanism-specific efficacy in disease models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
